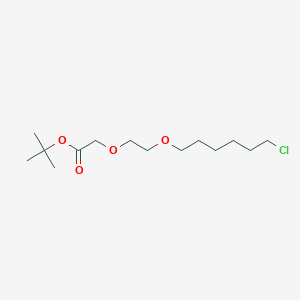

PROTAC Linker 1

Vue d'ensemble

Description

Mécanisme D'action

Boc-C1-PEG2-C4-Cl fonctionne comme un lieur PROTAC, connectant un inhibiteur de la tyrosine kinase à un ligand de recrutement E3. Cette connexion facilite l’ubiquitination et la dégradation subséquente des protéines cibles par le protéasome . Les cibles moléculaires comprennent les tyrosine kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire .

Analyse Biochimique

Biochemical Properties

The primary role of PROTAC Linker 1 in biochemical reactions is to serve as a bridge between the protein of interest and an E3 ubiquitin ligase . This connection allows the targeted protein to be marked for degradation by the cell’s proteasome system . The nature of these interactions is largely determined by the specific proteins and ligases involved, which can vary depending on the specific PROTAC molecule being synthesized .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to induce the degradation of specific proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By targeting specific proteins for degradation, PROTAC molecules can effectively regulate the activity of these proteins within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a ternary complex between the protein of interest, the E3 ubiquitin ligase, and the PROTAC molecule . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and other cellular processes due to the removal of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This is due to the dynamic nature of the proteasome system and the fact that PROTAC molecules can be recycled and reused within the cell . Over time, this can lead to the sustained degradation of the target protein .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, a key metabolic pathway in cells . This pathway is responsible for the degradation of proteins, a process that is crucial for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by various factors, including its chemical properties and the specific cellular context

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . For instance, the efficacy of PROTAC-mediated protein degradation can be influenced by the subcellular location of the protein of interest

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Boc-C1-PEG2-C4-Cl implique plusieurs étapes :

Protection du groupe amine : Le groupe amine est protégé à l’aide d’un groupe tert-butyle pour former le 2-[2-(6-chlorohexoxy)éthoxy]acétate de tert-butyle.

Pégylation : L’amine protégée est ensuite mise à réagir avec du polyéthylène glycol (PEG) pour former le produit péglylé.

Méthodes de production industrielle

La production industrielle de Boc-C1-PEG2-C4-Cl suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

Synthèse en vrac : Des quantités importantes de matières premières sont utilisées pour produire le composé.

Purification : Le produit est purifié à l’aide de techniques telles que la chromatographie pour garantir une pureté élevée.

Contrôle de la qualité : Le produit final est soumis à un contrôle de la qualité rigoureux pour répondre aux normes de l’industrie

Analyse Des Réactions Chimiques

Types de réactions

Boc-C1-PEG2-C4-Cl subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de chlore peut être substitué par d’autres groupes fonctionnels.

Réactions de déprotection : Le groupe tert-butyle peut être éliminé pour exposer le groupe amine

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées dans des solvants organiques tels que le dichlorométhane ou le tétrahydrofurane.

Réactions de déprotection : Des conditions acides, telles que l’acide trifluoroacétique, sont utilisées pour éliminer le groupe tert-butyle

Principaux produits formés

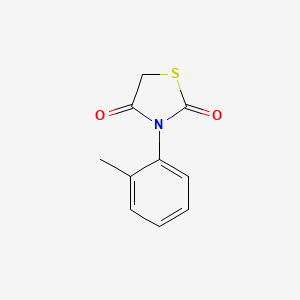

Applications De Recherche Scientifique

Boc-C1-PEG2-C4-Cl a une large gamme d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme lieur dans la synthèse des PROTAC, qui sont utilisés pour cibler et dégrader des protéines spécifiques

Biologie : Employé dans l’étude des interactions protéine-protéine et des voies de signalisation cellulaire

Médecine : Utilisé dans la découverte et le développement de médicaments, en particulier dans la conception de thérapies ciblées

Industrie : Appliqué dans le développement de nouveaux matériaux et de la nanotechnologie

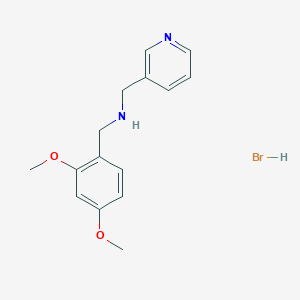

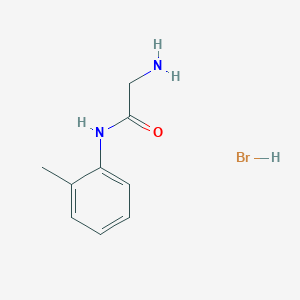

Comparaison Avec Des Composés Similaires

Composés similaires

Boc-C1-PEG2-C4-OH : Structure similaire, mais avec un groupe hydroxyle au lieu d’un atome de chlore.

Boc-C1-PEG2-C4-NH2 : Structure similaire, mais avec un groupe amine au lieu d’un atome de chlore

Unicité

Boc-C1-PEG2-C4-Cl est unique en raison de son atome de chlore, qui permet une fixation sélective et contrôlée à des molécules ou des surfaces spécifiques. Cette caractéristique en fait un outil essentiel dans diverses applications biomédicales et pharmaceutiques .

Propriétés

IUPAC Name |

tert-butyl 2-[2-(6-chlorohexoxy)ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO4/c1-14(2,3)19-13(16)12-18-11-10-17-9-7-5-4-6-8-15/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFAVKLYDZBECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151379 | |

| Record name | Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-53-7 | |

| Record name | Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

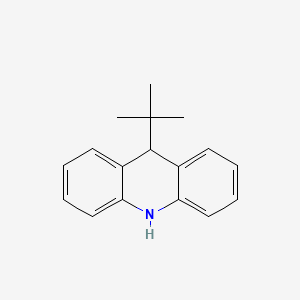

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrobromide](/img/structure/B3060079.png)

![2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060086.png)

![2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060088.png)

![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B3060095.png)

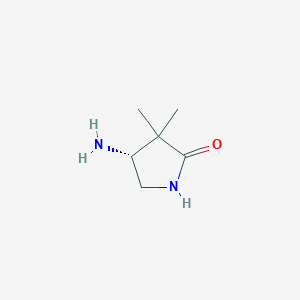

![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)